molecular formula C14H9Cl3N2 B032023 (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile CAS No. 132252-58-5

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Cat. No. B032023
CAS RN: 132252-58-5
M. Wt: 311.6 g/mol
InChI Key: YVPUHAUYKMGZAY-UHFFFAOYSA-N
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Description

“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C14H9Cl3N2 . It is used in the synthesis of Diclazuril and its derivatives .


Molecular Structure Analysis

The molecular structure of “(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” consists of a nitrile group (-C#N) attached to a carbon atom, which is also attached to a 4-chlorophenyl group and a 4-amino-2,6-dichlorophenyl group . The InChI string of the compound is “InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2” and the Canonical SMILES string is "C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl" .


Physical And Chemical Properties Analysis

“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is a solid compound with a molecular weight of 311.6 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Analytical Method Development

Diclazuril impurity E can be used in the development of analytical methods . These methods are crucial for determining the presence and quantity of specific substances in a given sample.

Method Validation

Method validation (AMV) is another important application of Diclazuril impurity E . It is used to confirm that the analytical procedure employed for a specific test is suitable for its intended use.

Quality Control

In the field of quality control (QC), Diclazuril impurity E can be used to ensure the quality of the final product . It helps in checking the purity and potency of the product, ensuring it meets the required standards.

Product Development

Diclazuril impurity E is useful in product development . It can be used in the formulation of new products, helping to determine their safety and efficacy.

ANDA and DMF Filing

Diclazuril impurity E is used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing . These applications are necessary for the approval of generic drugs and the authorization of production facilities, respectively.

Stability Studies

In stability studies, Diclazuril impurity E can be used to determine the shelf life of a product . It helps in understanding how environmental factors such as temperature, humidity, and light affect the product over time.

Identification of Unknown Impurities

Diclazuril impurity E can be used in the identification of unknown impurities . This is crucial in ensuring the safety and efficacy of pharmaceutical products.

Assessment of Genotoxic Potential

Lastly, Diclazuril impurity E is useful in the assessment of genotoxic potential . This involves testing the potential of a substance to cause genetic damage, which is a critical aspect of drug safety evaluation.

Safety and Hazards

“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Diclazuril, the parent compound, is known to be a coccidiostat , suggesting that Diclazuril Impurity E may also target protozoan parasites.

Biochemical Pathways

Diclazuril has been shown to affect the intestinal morphology and secretory immunoglobulin a (siga) expression in chickens infected with eimeria tenella , suggesting that Diclazuril Impurity E might have similar effects.

Pharmacokinetics

Diclazuril, the parent compound, is known to be absorbed after oral administration and has a long plasma half-life , which may suggest similar pharmacokinetic properties for Diclazuril Impurity E.

properties

IUPAC Name

2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUHAUYKMGZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024927
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132252-58-5
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 31.1 parts of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (intermediate 1), 2 parts of a solution of 4% thiophene in methanol and 480 parts of methanol is hydrogenated in the Parr apparatus at 50 degrees C with 3 parts of 5% platinum-on-charcoal catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off, washed with tetrahydrofuran and the filtrate is evaporated in vacuo. The residue is crystallized from 160 parts of 2-propanol. The product is filtered off, washed with 2,2'-oxybispropane and dried, yielding 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile. (intermediate 2).
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